Lewisa (Lea) tetraose is a specific oligosaccharide that belongs to the family of Lewis antigens, which are critical in various biological processes, including cell-cell interactions and immune responses. The compound is particularly recognized for its role in the binding of pathogens to host cells, influencing both infection mechanisms and immune evasion strategies.
Lewis tetraose can be derived from various biological sources, including human milk and certain bacterial cultures. It is synthesized through enzymatic pathways involving specific glycosyltransferases that facilitate the addition of monosaccharides to form the oligosaccharide structure.
Lewisa tetraose is classified as a fucosylated oligosaccharide. Its structure consists of a linear arrangement of sugars, primarily galactose, N-acetylglucosamine, and fucose, which contribute to its biological functions and interactions.
The synthesis of Lewisa tetraose can be achieved through both chemical and enzymatic methods. The chemical synthesis typically involves multiple glycosylation reactions using activated sugar donors and acceptors. In contrast, enzymatic synthesis often utilizes engineered microorganisms or isolated enzymes to catalyze the formation of specific glycosidic bonds.
Lewisa tetraose consists of a linear arrangement of four monosaccharides with specific linkages:
The molecular formula for Lewisa tetraose is C₁₂H₁₈N₂O₁₁, with a molecular weight of approximately 338.28 g/mol. The compound exhibits characteristic spectral properties in NMR and mass spectrometry analyses that confirm its structural integrity.
Lewisa tetraose participates in various biochemical reactions:
The synthesis reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product purity and yield .
Lewisa tetraose acts primarily as a ligand for selectins, which are cell adhesion molecules that mediate leukocyte trafficking during immune responses. The binding process involves:
Studies indicate that variations in the fucosylation patterns of oligosaccharides like Lewisa tetraose significantly influence their binding affinity to selectins, thereby impacting immune response dynamics .
Lewisa tetraose has significant applications in:
Lewis a tetraose (Lea), chemically designated as Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal, is a fucosylated tetrasaccharide that serves as a critical antigen in the human Lewis blood group system. Its core structure consists of:
The anomeric configurations of its glycosidic bonds are pivotal for biological activity. The α-linkage of fucose creates a characteristic epitope recognized by antibodies and microbial adhesins. Biosynthesis involves the fucosyltransferase FUT3 (Lewis enzyme), which transfers fucose from GDP-fucose to the C4 position of GlcNAc in type I chains. This enzymatic step occurs in secretory epithelial cells (e.g., mammary glands, intestinal mucosa), with the antigen subsequently adsorbed onto cell membranes or secreted into biological fluids [2] [6].
Table 1: Structural Features of Lea Tetraose
Characteristic | Detail |
---|---|
Systematic Name | Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal |
Chemical Formula | C₂₆H₄₅NO₂₀ |
Molecular Weight | 691.63 g/mol |
CAS Number | 117660-09-0 |
Key Glycosidic Linkages | β1-3 (Gal-GlcNAc), β1-3 (GlcNAc-Gal), α1-4 (Fuc-GlcNAc) |
Lea tetraose exhibits distinct structural and biosynthetic differences compared to other Lewis antigens:
Leb Tetraose (Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal)
Ley Tetraose (Fucα1-2Galβ1-4(Fucα1-3)GlcNAc)
Table 2: Structural Comparison of Lewis Antigens
Antigen | Core Structure | Fucosylation | Backbone Type | Expression Context |
---|---|---|---|---|
Lea | Galβ1-3GlcNAcβ1-3Gal | α1-4 on GlcNAc | Type I | Non-secretor epithelia |
Leb | Galβ1-3GlcNAcβ1-3Gal | α1-4 on GlcNAc + α1-2 on Gal | Type I | Secretor secretions |
Lex | Galβ1-4GlcNAc | α1-3 on GlcNAc | Type II | Leukocytes, carcinomas |
Ley | Galβ1-4GlcNAc | α1-3 on GlcNAc + α1-2 on Gal | Type II | Erythrocytes, adenocarcinomas |
Biological Distribution
Lea is abundantly expressed in:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive evidence for glycosidic linkages and anomeric configurations:
Mass Spectrometry (MS)
Fragmentation patterns in tandem MS resolve isomeric structures:
High-Performance Liquid Chromatography (HPLC)
HPLC methods separate Lea from structurally similar oligosaccharides:
Table 3: Analytical Parameters for Lea Tetraose Characterization
Technique | Conditions | Key Identifiers | Detection Limit |
---|---|---|---|
NMR | 600 MHz, CD₃OD, 25°C | δ 5.15 (Fuc H1), δ 77.5 (GlcNAc C4) | 50 μg (1D ¹H) |
MS | ESI-QTOF, negative mode | m/z 690.6 [M–H]⁻, m/z 528 [M–H–Gal]⁻ | 1 pmol |
HPLC | HILIC, 5–40% ACN in 20 min | Rₜ = 14.2 min | 10 ng |
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